3,5-Dibromo-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound known for its diverse biological activities and applications in medicinal chemistry. This compound, with the chemical formula and CAS number 40598-76-3, is significant in biochemical reactions due to its ability to interact with various enzymes and biomolecules. It is explored for its potential antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound in both research and pharmaceutical development .
The synthesis of 3,5-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is electrophilic aromatic substitution, where bromine or N-bromosuccinimide (NBS) acts as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.
3,5-Dibromo-1H-indazole features a unique molecular structure characterized by two bromine substituents at the 3 and 5 positions of the indazole ring. This substitution significantly alters its chemical reactivity compared to its mono-brominated counterparts.
3,5-Dibromo-1H-indazole participates in various chemical reactions, including:
The dual bromination enhances the compound's ability to undergo further functionalization reactions, which may improve its biological activity and specificity.
The mechanism of action for 3,5-Dibromo-1H-indazole involves its interaction with various enzymes and proteins within biological systems. It has been observed to inhibit certain enzymes by binding to their active sites, leading to competitive inhibition.
This interaction can alter enzyme activity and subsequently impact metabolic processes. For instance, it may influence the phosphorylation status of key signaling proteins, thereby affecting signal transduction pathways and gene expression related to cell cycle regulation and apoptosis .
3,5-Dibromo-1H-indazole exhibits several notable physical and chemical properties that are relevant for its applications:
3,5-Dibromo-1H-indazole finds extensive applications across various scientific fields:
Halogenated indazoles represent a privileged scaffold in medicinal chemistry, with 3,5-dibromo-1H-indazole emerging as a critical intermediate for developing targeted therapeutics. The strategic placement of bromine atoms at the 3- and 5-positions creates a versatile platform for diverse functionalization through cross-coupling reactions, enabling efficient exploration of chemical space. This molecular architecture is particularly valuable in oncology drug development, where brominated indazoles serve as precursors to kinase inhibitor pharmacophores. For instance, research has demonstrated that derivatives like 5-(3,5-difluorobenzyl)-1H-indazole constitute the bioactive core of potent ALK/ROS1 dual inhibitors, with compound X4 showing remarkable activity (ALK IC₅₀ = 0.512 µM; ROS1 IC₅₀ = 0.766 µM) . The presence of bromine atoms facilitates late-stage diversification, allowing medicinal chemists to rapidly generate analog libraries for structure-activity relationship studies while maintaining the essential indazole core that confers target-binding capability [7] [8].
The bromine atoms in 3,5-dibromo-1H-indazole confer distinctive electronic properties and steric parameters that profoundly influence molecular recognition and binding dynamics. Positioned at C3 and C5 of the indazole ring system, these heavy halogens create a unique electronic gradient that enhances interactions with biological targets through both hydrophobic contacts and halogen bonding. The C3 bromine, being adjacent to the indazole NH, significantly influences the tautomeric equilibrium and hydrogen-bonding capacity of the heterocycle, while the C5 bromine extends into the major groove of target binding sites. This dual substitution pattern generates a molecular footprint that perfectly complements the binding pockets of various kinases and receptors. Computational studies reveal that the bromine at C3 participates in halogen bonding with carbonyl oxygen atoms of kinase hinge regions, with bond strengths estimated at 2-5 kcal/mol—comparable to hydrogen bonds but with distinct geometry and directionality [7] [10]. The van der Waals radius of bromine (1.85 Å) creates optimal steric complementarity in hydrophobic binding pockets, explaining why brominated derivatives often outperform their chloro or fluoro analogs in biological assays.
Indazole-based medicinal chemistry has evolved significantly since the identification of natural indazole alkaloids (nigellicine, nigeglanine, and nigellidine) from Nigella sativa L. in the late 20th century [10]. While naturally occurring indazoles remain rare, synthetic indazole derivatives have become indispensable in pharmaceutical development. The journey from simple indazole scaffolds to strategically halogenated derivatives began with early drugs like benzydamine (1960s, anti-inflammatory) and accelerated with the discovery that halogenation patterns dramatically influence pharmacological profiles. The introduction of bromine substituents represented a strategic advancement, as evidenced by the development of 3,5-dibromo-1H-indazole as a synthetic building block. This evolution parallels broader trends in drug discovery where halogenation has become one of the top 20 transformations in medicinal chemistry, employed in approximately 25% of drug candidates to optimize target engagement, metabolic stability, and membrane permeability [1]. The historical progression from unsubstituted indazoles to specifically dihalogenated derivatives reflects the pharmaceutical industry's increasing sophistication in leveraging halogen effects for drug optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: